molecular formula C20H16ClN3O B5969023 3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride

3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride

Cat. No.: B5969023
M. Wt: 349.8 g/mol
InChI Key: LISFOOLWYYFJPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

3-phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N3O.ClH/c24-20-17-11-5-6-12-18(17)21-19(15-22-13-7-2-8-14-22)23(20)16-9-3-1-4-10-16;/h1-14H,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFOOLWYYFJPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C[N+]4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-aminobenzophenone with pyridine-1-carboxaldehyde in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent . Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-Phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride can be compared with other quinazoline derivatives such as:

    Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

    Doxazosin: Used for the treatment of hypertension and urinary retention associated with benign prostatic hyperplasia.

    Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .

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